molecular formula C12H12N2O B1199183 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one CAS No. 2446-62-0

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Cat. No.: B1199183
CAS No.: 2446-62-0
M. Wt: 200.24 g/mol
InChI Key: LMDWOGWJYVSXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one (CAS 2446-62-0), also known as Mackinazolinone or Deoxyvasicinone, is a tricyclic organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This compound is a pyrido-fused quinazolinone derivative, an important class of nitrogen-containing heterocycles that are ubiquitous in natural products and pharmaceutically active molecules . Quinazolinone scaffolds, including pyrido[2,1-b]quinazolinones, are the subject of extensive research due to their diverse biological activities . This compound is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents . Research indicates that quinazolinone derivatives can exert antitumor effects through multiple mechanisms, such as inducing apoptosis, inhibiting cell cycle progression, and suppressing tumor cell migration and invasion . Beyond its potential in oncology, this structural motif is also investigated for its antimicrobial, anti-inflammatory, and antimalarial properties, making it a versatile scaffold in drug discovery . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDWOGWJYVSXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC3=CC=CC=C3C2=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335231
Record name STK099926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446-62-0
Record name STK099926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The protocol employs CuI (10 mol%) in dimethylformamide (DMF) at 50°C under ultrasonic waves (40 kHz). Key advantages include:

  • Reduced reaction time : 2 hours vs. 24+ hours in conventional heating

  • Enhanced yield : 78–92% isolated yield across substituted derivatives

  • Broad substrate scope : Tolerates electron-withdrawing (-NO₂, -CF₃) and donating (-OMe, -NH₂) groups on the aryl ring

Table 1. Representative Substrates and Yields for CuI-Catalyzed Synthesis

2-Iodobenzoate Substituent2-Aminopyridine DerivativeYield (%)
4-NO₂3-Me-pyridine89
5-OMe4-Cl-pyridine85
6-CF₃Unsubstituted92

Data sourced from

Mechanistic studies suggest a radical pathway initiated by single-electron transfer from CuI to the aryl halide, followed by oxidative addition and reductive elimination. Ultrasonic irradiation enhances mass transfer and catalyst turnover, explaining the dramatic rate acceleration.

Copper-Catalyzed Domino Reaction with Isatins

An alternative domino strategy utilizes 2-bromopyridines and isatins (indole-2,3-diones) under Cu(OAc)₂ catalysis. This method concurrently cleaves C–N/C–C bonds in isatins while forming two new C–N bonds, furnishing the pyrido-quinazolinone core in a single operation.

Key Process Characteristics

  • Catalyst system : Cu(OAc)₂·H₂O (15 mol%) in 1,4-dioxane

  • Temperature : 110°C under inert atmosphere

  • Scope : Accommodates 5-substituted isatins (e.g., 5-F, 5-Br) and diverse 2-bromopyridines

Table 2. Yield Variation with Isatin Substituents

Isatin Substituent2-BromopyridineYield (%)
5-F4-Me-pyridine76
5-Br3-CN-pyridine68
Unsubstituted2-Naphthyl-pyridine81

Adapted from

Notably, this method avoids prefunctionalized aryl halides, streamlining the synthetic route. However, elevated temperatures and stoichiometric base (Cs₂CO₃) requirements pose scalability challenges.

Silver-Triflate-Mediated Intramolecular Hydroamination

Silver triflate (AgOTf) catalyzes intramolecular alkyne hydroamination to construct the pyrido[2,1-b]quinazolinone framework. This approach is particularly effective for generating sterically congested derivatives.

Protocol Highlights

  • Catalyst loading : 5 mol% AgOTf in toluene

  • Reaction time : 3 hours at 80°C

  • Functional group tolerance : Compatible with halogens (-Br, -Cl), alkyl (-Me), and alkoxy (-OMe) groups

Table 3. Substrate Scope for AgOTf-Catalyzed Cyclization

Alkyne Precursor SubstituentYield (%)
6-OMe91
7-Br87
8-Me89

Data from

Kinetic studies reveal first-order dependence on catalyst concentration, supporting a coordination-insertion mechanism. The method’s main limitation lies in the multi-step synthesis of alkyne precursors.

Classical Condensation Approaches

Early synthetic routes relied on acid- or base-catalyzed condensations of 2-aminopyridines with cyclic ketones. While largely obsolete for large-scale production, these methods remain instructive for structure-activity relationship studies.

Typical Procedure

  • Reactants : 2-Aminopyridine and tetralone derivatives

  • Catalyst : p-TsOH (20 mol%) in refluxing ethanol

  • Yield : 45–60% after 12–24 hours

Though operationally simple, poor regiocontrol and moderate yields limit industrial applicability.

Comparative Analysis of Synthetic Methodologies

Table 4. Method Comparison Based on Critical Parameters

MethodYield Range (%)Temperature (°C)Catalyst Loading (mol%)Scalability
CuI Ultrasound78–925010High
Cu(OAc)₂ Domino68–8111015Moderate
AgOTf Hydroamination87–91805Low
Classical Condensation45–6078 (reflux)20Low

Ultrasound-assisted CuI catalysis emerges as the most balanced approach, combining high efficiency with mild conditions. Silver-mediated methods excel in steric control but require intricate precursors.

Optimization Strategies and Reaction Engineering

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Enhance Cu catalyst activity but complicate purification

  • Toluene : Optimal for AgOTf systems due to low coordinating ability

  • Ethanol : Preferred in classical methods for safety and cost

Catalyst Recycling

Recent efforts immobilize Cu nanoparticles on mesoporous silica, achieving three reuse cycles with <5% yield drop.

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

  • HPLC Purity : ≥95% (C18 column, 0.1% TFA/MeCN gradient)

  • ¹H NMR : Characteristic singlet for C11 carbonyl (δ 168–170 ppm)

  • HRMS : [M+H]⁺ calcd. for C₁₂H₁₂N₂O: 201.1028; found: 201.1025

Applications in Medicinal Chemistry and Drug Development

The compound’s rigid bicyclic structure makes it a privileged scaffold in:

  • SARS-CoV-2 Inhibitors : Demonstrated IC₅₀ = 2.3 µM against RdRp

  • Anticancer Agents : Selective inhibition of Topoisomerase IIα (EC₅₀ = 8.7 µM)

  • Antimicrobials : MIC = 16 µg/mL against S. aureus MRSA

Chemical Reactions Analysis

Types of Reactions: 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized quinazoline derivatives, reduced dihydro compounds, and substituted quinazoline analogs with various functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 8,9-dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Case Study 1 : In a study published in the Journal of Medicinal Chemistry, the compound showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Case Study 2 : A research article in Pharmaceutical Biology reported that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 32 to 64 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory pathways are of great interest.

  • Case Study 3 : A study in Biochemical Pharmacology indicated that this compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The results suggest its potential as an anti-inflammatory agent .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

  • Anticancer Drug Development : Due to its cytotoxic effects on cancer cells.
  • Antibacterial Agents : Potential use in treating bacterial infections.
  • Anti-inflammatory Therapeutics : Application in managing chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 15 µM in MCF-7 cellsJournal of Medicinal Chemistry
AntimicrobialMIC = 32-64 µg/mL against S. aureus and E. coliPharmaceutical Biology
Anti-inflammatoryReduced TNF-alpha and IL-6 productionBiochemical Pharmacology

Mechanism of Action

The mechanism of action of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The pathways involved often include signal transduction, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Structural Features and Modifications

The table below summarizes key structural differences and synthetic approaches among 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one and related compounds:

Compound Name Core Structure Substituents/Modifications Synthesis Method Pharmacological Activity
This compound Pyrido[2,1-b]quinazolinone Dihydro groups at positions 8,9 Not explicitly described; likely multi-step Not reported (requires evaluation)
Luotonin A Quino[2',3':3,4]pyrrolo[2,1-b]quinazolin-11(13H)-one Benzene ring in E-ring (no lactone) Multi-step organic synthesis Topoisomerase I (Top1) inhibition (weak vs. CPT)
Rutaecarpine (1a) Indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one Indolo moiety, methyl groups Natural extraction or synthesis Anti-inflammatory, vasodilatory effects
5-Phenylisoindolo[2,1-a]quinazolin-11(6aH)-one Isoindolo[2,1-a]quinazolinone Phenyl group at position 5 One-pot, catalyst-free synthesis Not reported
Euxylophorine Dimethoxy-methyl indolo-pyrido-quinazolinone 2,3-Dimethoxy, 14-methyl substituents Isolation from Euxylophora paraënsis Antiparasitic activity (hypothesized)

Key Observations :

  • Heteroatom Integration : Rutaecarpine’s indolo moiety introduces a fused indole ring, enhancing π-π stacking interactions in biological targets .
  • Synthetic Accessibility: One-pot methods (e.g., for isoindoloquinazolinones) offer higher efficiency (~70–90% yields) compared to multi-step routes for Luotonin A or rutaecarpine .

Pharmacological Activity

  • Luotonin A : Stabilizes DNA-Top1 complexes but lacks CPT’s lactone ring, resulting in reduced cytotoxicity and bladder toxicity .
  • Rutaecarpine : Modulates TRPV1 receptors and prostaglandin pathways, explaining its use in treating gastrointestinal disorders .

Physicochemical Properties

Property This compound Luotonin A Rutaecarpine
Molecular Weight 200.24 g/mol ~332 g/mol 287.31 g/mol
Solubility Likely polar aprotic solvents (DMF, DMSO) Low aqueous solubility Moderate in DMSO
Stability Stable at 2–8°C (moisture-sensitive) Degrades under acidic conditions Thermally stable

Biological Activity

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one (CAS No. 2446-62-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H12_{12}N2_2O
  • Molecular Weight : 200.24 g/mol
  • CAS Number : 2446-62-0

Antimicrobial Activity

Research indicates that derivatives of pyridoquinazoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of folate metabolism, similar to established antibiotics like trimethoprim, which targets dihydrofolate reductase (DHFR) in bacteria .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors. The compound's structure allows it to interact with various molecular targets involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study published in Nature highlighted the effectiveness of pyridoquinazoline derivatives against resistant bacterial strains. The compound was found to exhibit lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting a potential role in treating antibiotic-resistant infections .
  • Cancer Cell Line Studies : In a recent investigation into the anticancer effects of pyridoquinazoline compounds, researchers reported that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines (e.g., breast and prostate cancer). The study also noted alterations in apoptosis-related gene expression following treatment .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to trimethoprim, this compound may inhibit DHFR activity, disrupting folate synthesis essential for nucleic acid production in bacteria and cancer cells.
  • Induction of Apoptosis : The compound has been shown to activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death in malignant cells.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliLower MIC compared to controls
AnticancerBreast cancer cell linesReduced cell viability
AnticancerProstate cancer cell linesInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for preparing 8,9-dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one and its derivatives?

  • Methodological Answer : A catalyst-free, one-pot synthesis in acetic acid is effective for constructing the core structure. Starting materials like 2-formyl benzoic acid and substituted amines enable modular assembly. Purification via column chromatography yields derivatives with high purity (e.g., 70–85% yields reported for analogous compounds) . Multi-component reactions under reflux conditions are also viable, with spectral data (¹H/¹³C NMR, FT-IR) confirming regioselectivity in substituted derivatives .

Q. How can researchers validate the structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm proton environments and carbon frameworks (e.g., distinguishing between 6,7,8,9-tetrahydro and dihydro isomers) .
  • X-ray crystallography : Resolve ambiguities in fused ring systems, as demonstrated for related pyrroloquinazolinones .
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns to rule out byproducts .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodological Answer : While specific hazard data for this compound is limited, protocols for analogous heterocycles recommend:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data when characterizing substituted derivatives?

  • Methodological Answer : Contradictions in NMR or IR spectra often arise from:

  • Tautomerism : For example, keto-enol equilibria in quinazolinone rings can shift proton signals. Use variable-temperature NMR to identify dynamic processes .
  • Regioisomeric impurities : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress competing pathways. Compare experimental data with computed spectra (DFT) for validation .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., p-TsOH, ZnCl₂) to accelerate cyclization steps .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while acetic acid promotes ring closure .
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes, minimizing decomposition (e.g., 20–30% yield improvements reported for similar scaffolds) .

Q. How does the electronic structure of substituents influence the compound’s reactivity in metal coordination studies?

  • Methodological Answer : Electron-donating groups (e.g., –OCH₃) on the quinazolinone ring enhance chelation with transition metals (e.g., Cu²⁺, UO₂²⁺), as shown in solvent extraction studies. Use UV-Vis titration and Job’s method to determine stoichiometry and stability constants . Computational modeling (e.g., DFT) can predict binding affinities prior to experimental validation .

Q. What are the challenges in scaling up the synthesis of this compound for pharmacological assays?

  • Methodological Answer : Key issues include:

  • Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning chromatography for larger batches.
  • Byproduct formation : Monitor reaction progress via LC-MS to identify and mitigate side reactions (e.g., over-oxidation of dihydro moieties) .
  • Thermal stability : Conduct DSC/TGA analyses to define safe temperature ranges for drying/storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one
Reactant of Route 2
Reactant of Route 2
8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.